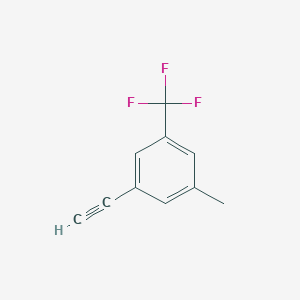

1-Ethynyl-3-methyl-5-trifluoromethyl-benzene

CAS No.: 2166730-36-3

Cat. No.: VC2749785

Molecular Formula: C10H7F3

Molecular Weight: 184.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2166730-36-3 |

|---|---|

| Molecular Formula | C10H7F3 |

| Molecular Weight | 184.16 g/mol |

| IUPAC Name | 1-ethynyl-3-methyl-5-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C10H7F3/c1-3-8-4-7(2)5-9(6-8)10(11,12)13/h1,4-6H,2H3 |

| Standard InChI Key | MRHUGGVPUSPUKP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)C(F)(F)F)C#C |

| Canonical SMILES | CC1=CC(=CC(=C1)C(F)(F)F)C#C |

Introduction

Basic Properties and Identification

1-Ethynyl-3-methyl-5-trifluoromethyl-benzene belongs to the broader class of aromatic compounds that incorporate both alkynyl and trifluoromethyl groups. These structural features contribute to the compound's unique chemical profile and potential applications in various fields of research.

Identification Parameters

The compound is uniquely identified through several standardized parameters that allow for its precise recognition within chemical databases and literature. The table below summarizes these key identification parameters:

| Parameter | Value |

|---|---|

| CAS Number | 2166730-36-3 |

| IUPAC Name | 1-ethynyl-3-methyl-5-(trifluoromethyl)benzene |

| Molecular Formula | C₁₀H₇F₃ |

| Molecular Weight | 184.16 g/mol |

| Standard InChI | InChI=1S/C10H7F3/c1-3-8-4-7(2)5-9(6-8)10(11,12)13/h1,4-6H,2H3 |

| Standard InChIKey | MRHUGGVPUSPUKP-UHFFFAOYSA-N |

| SMILES Notation | CC1=CC(=CC(=C1)C(F)(F)F)C#C |

| PubChem Compound ID | 118473584 |

The compound was first registered in chemical databases in February 2016, with the most recent modifications to its record occurring on April 5, 2025 .

Structural Characteristics

Functional Group Analysis

The compound contains three key functional groups, each contributing unique properties:

-

Ethynyl Group (-C≡CH): Located at position 1 of the benzene ring, this terminal alkyne group provides a site for various addition reactions and coupling chemistries. The presence of a carbon-carbon triple bond makes this compound potentially useful in click chemistry applications and metal-catalyzed coupling reactions.

-

Methyl Group (-CH₃): Positioned at carbon 3 of the aromatic ring, this alkyl substituent contributes to the electron density of the ring through inductive effects and can influence the reactivity of the other functional groups through steric and electronic effects.

-

Trifluoromethyl Group (-CF₃): Attached at position 5, this group is particularly significant as it imparts unique properties to the molecule. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, characteristics that are particularly valuable in pharmaceutical applications. The high electronegativity of fluorine atoms in this group creates a strong electron-withdrawing effect that influences the electronic distribution across the entire molecule.

Structural Implications

The particular arrangement of these functional groups around the benzene ring creates a molecule with an asymmetric electronic distribution. The electron-withdrawing trifluoromethyl group contrasts with the weakly electron-donating methyl group, creating a polarized electronic structure that influences the compound's reactivity patterns and intermolecular interactions.

Synthesis and Preparation

The synthesis of 1-Ethynyl-3-methyl-5-trifluoromethyl-benzene typically involves sequential functionalization of a benzene core or appropriate precursors through controlled reaction conditions.

Synthetic Approaches

Chemical Properties and Reactivity

The chemical behavior of 1-Ethynyl-3-methyl-5-trifluoromethyl-benzene is largely determined by the interplay between its three functional groups and their effects on the aromatic system.

Reactivity Profile

The terminal alkyne (ethynyl) group represents the most reactive site in the molecule, capable of participating in a wide range of transformations:

-

Addition Reactions: The carbon-carbon triple bond can undergo addition reactions with various reagents, including hydrogenation, halogenation, and hydration.

-

Coupling Reactions: The terminal alkyne can participate in metal-catalyzed coupling reactions such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, making this compound valuable as a building block in organic synthesis.

-

Click Chemistry: The ethynyl group can engage in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC), a cornerstone reaction in click chemistry that produces 1,2,3-triazoles.

Influence of the Trifluoromethyl Group

-

Electronic Effects: As a strongly electron-withdrawing group, the -CF₃ group deactivates the aromatic ring toward electrophilic aromatic substitution reactions while potentially activating it toward nucleophilic aromatic substitution.

-

Stability Enhancement: The presence of the trifluoromethyl group typically enhances the metabolic stability of compounds, making them resistant to oxidative degradation. This property is particularly valuable in pharmaceutical applications.

-

Lipophilicity: The -CF₃ group increases the lipophilicity of the molecule, potentially enhancing membrane permeability in biological systems, a critical factor in drug design and development.

Applications and Research Relevance

The unique structural features of 1-Ethynyl-3-methyl-5-trifluoromethyl-benzene make it potentially valuable in various research and development contexts.

Pharmaceutical Applications

In pharmaceutical research, compounds containing trifluoromethyl groups are of significant interest due to several advantageous properties:

-

Enhanced Metabolic Stability: The trifluoromethyl group can block metabolic degradation at susceptible sites, potentially extending the half-life of drug candidates.

-

Improved Binding Affinity: The lipophilic nature of the -CF₃ group can enhance binding to hydrophobic pockets in target proteins, potentially improving drug efficacy.

-

Modulated Electronic Properties: The electron-withdrawing effects of the trifluoromethyl group can be leveraged to tune the acidity or basicity of neighboring functional groups, allowing for precise control of a compound's pharmacological properties.

Materials Science Applications

The combination of a rigid aromatic core with a reactive ethynyl group makes this compound potentially valuable in materials science:

-

Polymer Precursors: The terminal alkyne can participate in polymerization reactions to create materials with unique properties.

-

Functional Materials: The compound could serve as a building block for creating materials with specific electronic, optical, or mechanical properties.

-

Surface Functionalization: The reactive ethynyl group allows for attachment to surfaces or larger molecular structures, potentially enabling the development of sensors or other functional interfaces.

Organic Synthesis

As a functionalized building block, 1-Ethynyl-3-methyl-5-trifluoromethyl-benzene can serve as a versatile intermediate in the synthesis of more complex molecules:

-

Heterocycle Formation: The alkyne functionality can be used to construct various heterocyclic systems through cycloaddition reactions.

-

Carbon Framework Extension: Through coupling reactions, the ethynyl group enables the extension of carbon frameworks in a controlled manner.

-

Fluorinated Compound Libraries: The presence of the trifluoromethyl group makes this compound valuable for creating libraries of fluorinated compounds for screening in drug discovery programs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume